molecular formula C24H26N2O3 B2823388 4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran CAS No. 409312-96-5

4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran

Cat. No. B2823388
CAS RN: 409312-96-5
M. Wt: 390.483
InChI Key: RDRRYQTYNUBTGN-WOJBJXKFSA-N
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Description

The compound is a type of bis-oxazoline ligand . These ligands are often used in asymmetric catalysis . They contain two nitrogen atoms which can coordinate to a metal center, and the chirality of the ligand can influence the stereochemistry of the reaction .


Molecular Structure Analysis

Bis-oxazoline ligands generally have a planar structure around the metal center, with the two nitrogen atoms and the metal forming a plane . The isopropyl groups likely project out of this plane .


Chemical Reactions Analysis

Bis-oxazoline ligands are often used in asymmetric catalysis . They can coordinate to a metal center and influence the stereochemistry of the reaction .

Mechanism of Action

The mechanism of action of bis-oxazoline ligands in catalysis involves coordination to a metal center . The ligand forms a chiral environment around the metal, which can influence the stereochemistry of the reaction .

Future Directions

The use of bis-oxazoline ligands in asymmetric catalysis is a well-established field, but there is always room for the development of new ligands with improved properties . Future research could focus on designing ligands with better selectivity, stability, or reactivity .

properties

IUPAC Name

(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-13(2)19-11-27-23(25-19)17-9-5-7-15-16-8-6-10-18(22(16)29-21(15)17)24-26-20(12-28-24)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3/t19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRRYQTYNUBTGN-WOJBJXKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C2=CC=CC3=C2OC4=C3C=CC=C4C5=N[C@H](CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,4'S)-2,2'-(4,6-Dibenzofurandiyl)bis[4,5-dihydro-4-isopropyloxazole]

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